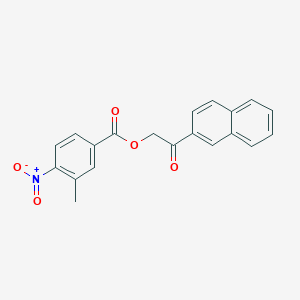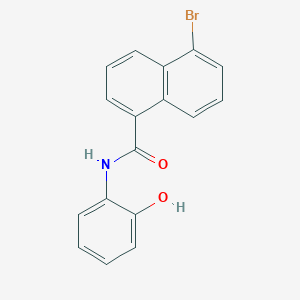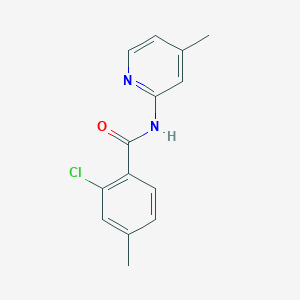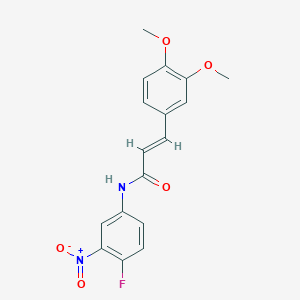![molecular formula C15H14BrFO3 B5844013 {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as BFM and is a white to off-white powder with a molecular formula of C16H16BrFNO2.
Mechanism of Action
The mechanism of action of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of various enzymes and proteins that play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol have been extensively studied. The compound has been found to exhibit potent anti-inflammatory and antioxidant properties. It has also been shown to regulate various signaling pathways that are involved in the development and progression of various diseases.
Advantages and Limitations for Lab Experiments
{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has several advantages for lab experiments. The compound is readily available, and its synthesis is relatively simple. It has also been found to be effective in a wide range of assays, making it a versatile compound for scientific research. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the scientific research on {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol. One potential direction is to investigate its potential use in the treatment of various neurological disorders. Another direction is to explore its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of medicine.
Conclusion:
In conclusion, {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound exhibits potent anti-inflammatory, antioxidant, and anticancer properties and has been found to be effective in the treatment of various diseases. While the compound has some limitations, its potential applications in scientific research are vast, and further studies are needed to fully understand its mechanism of action and potential applications in various fields of medicine.
Synthesis Methods
The synthesis of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is a complex process that involves several steps. One of the most common methods used for synthesizing this compound is the reaction of 2-bromo-4-methoxyphenol with 4-fluorobenzyl alcohol in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to obtain the final product.
Scientific Research Applications
The potential applications of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol in scientific research are vast. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
properties
IUPAC Name |
[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLIVYSVSVNDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)




![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)

![4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B5844014.png)

